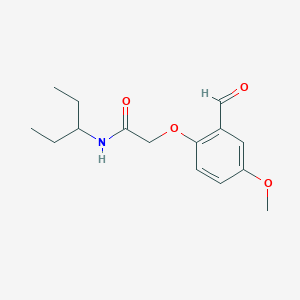
2-(2-formyl-4-methoxyphenoxy)-N-pentan-3-ylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-formyl-4-methoxyphenoxy)-N-pentan-3-ylacetamide typically involves the reaction of 2-formyl-4-methoxyphenoxyacetic acid with N-pentan-3-ylamine under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
it is likely that similar synthetic routes are scaled up using industrial-grade reagents and optimized reaction conditions to achieve higher yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-formyl-4-methoxyphenoxy)-N-pentan-3-ylacetamide can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: 2-(2-carboxy-4-methoxyphenoxy)-N-pentan-3-ylacetamide
Reduction: 2-(2-hydroxymethyl-4-methoxyphenoxy)-N-pentan-3-ylacetamide
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
2-(2-formyl-4-methoxyphenoxy)-N-pentan-3-ylacetamide is primarily used in proteomics research. It serves as a tool for studying protein interactions, modifications, and functions. The compound’s unique structure allows it to interact with specific proteins, making it valuable for identifying and characterizing protein targets .
Mécanisme D'action
The mechanism of action of 2-(2-formyl-4-methoxyphenoxy)-N-pentan-3-ylacetamide involves its interaction with specific molecular targets, such as proteins. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to the modification of protein function. This interaction can affect various cellular pathways and processes, making the compound useful for studying protein function and regulation .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-formyl-4-methoxyphenoxy)acetonitrile: This compound has a similar structure but contains a nitrile group instead of an acetamide group.
2-(3-formylphenyl)acetonitrile: This compound has a similar formyl group but differs in the position of the formyl group and the presence of a nitrile group.
1-(4-formylphenyl)-3-cyclopentene-1-carbonitrile: This compound contains a formyl group and a nitrile group but has a different overall structure.
Uniqueness
2-(2-formyl-4-methoxyphenoxy)-N-pentan-3-ylacetamide is unique due to its specific combination of functional groups and its ability to interact with proteins in a specific manner. This makes it particularly valuable for proteomics research and studying protein interactions .
Propriétés
IUPAC Name |
2-(2-formyl-4-methoxyphenoxy)-N-pentan-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-4-12(5-2)16-15(18)10-20-14-7-6-13(19-3)8-11(14)9-17/h6-9,12H,4-5,10H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMJGMTFHEJVEMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NC(=O)COC1=C(C=C(C=C1)OC)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
30.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24826822 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[1-methyl-2,4-dioxo-9-(2-phenylethyl)-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl]acetic acid](/img/structure/B2673772.png)
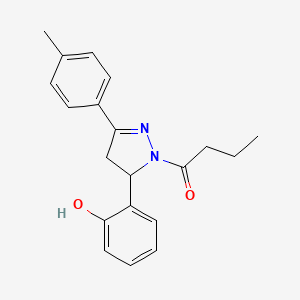
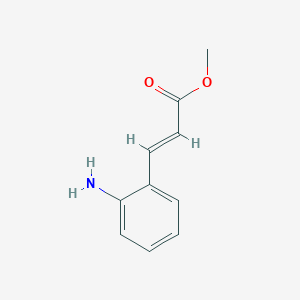
carbohydrazide](/img/structure/B2673776.png)
![N-(2-methoxyethyl)-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2673778.png)
![N-[2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]cyclohexanecarboxamide](/img/structure/B2673781.png)
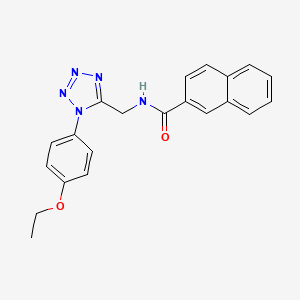
![N-(4-acetylphenyl)-2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide](/img/structure/B2673784.png)
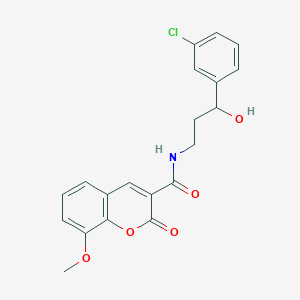
![3-[(2-chloro-6-fluorophenyl)methyl]-1,7-dimethyl-9-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2673786.png)

![Tert-butyl 4-[(2-chloroacetyl)-(oxan-4-yl)amino]piperidine-1-carboxylate](/img/structure/B2673788.png)
![[1-(2-Chlorobenzyl)cyclopropyl]methanamine hydrochloride](/img/structure/B2673790.png)
![2,5-dimethyl-3-(4-methylphenyl)-N-pentylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2673792.png)
